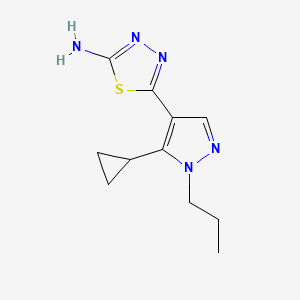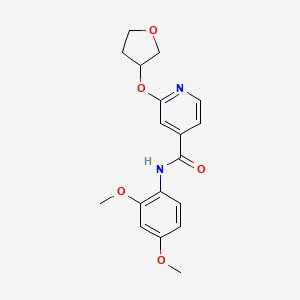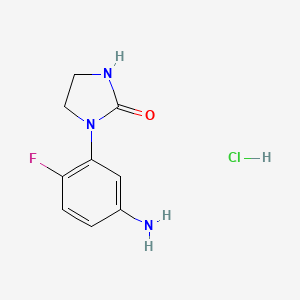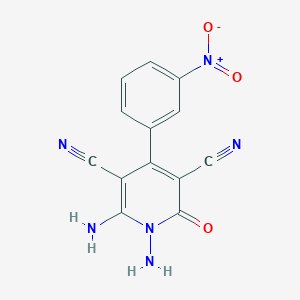
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a cyclohexane ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, possibly through a click chemistry reaction, and the formation of the piperidine and cyclohexane rings through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a piperidine ring, which is a six-membered ring containing one nitrogen atom. It also includes a cyclohexane ring, which is a six-membered ring of carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the 1,2,3-triazole ring might undergo reactions with electrophiles or nucleophiles at the nitrogen atoms. The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar functional groups. Its melting and boiling points would depend on the size and shape of the molecule, as well as the types of intermolecular forces it can form .Scientific Research Applications
Radiopharmaceutical Development
Research on fluorinated derivatives of WAY 100635, including compounds with 4-fluorobenzoic acid and others, highlights the synthesis and evaluation of these compounds as potential radioligands for positron emission tomography (PET) imaging. These studies emphasize the importance of fluorinated compounds in the development of diagnostic tools for neuroimaging and the study of brain receptors, particularly serotonin 5-HT1A receptors. The development of radioligands like [18F]FCWAY and [18F]Mefway, derived from fluorinated compounds, demonstrates their utility in assessing serotonin levels and receptor distribution, providing insights into neuropsychiatric disorders (Lang et al., 1999; Choi et al., 2015).
Neuropharmacology
In the context of neuropharmacology, the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides and their testing as analogs of WAY100635 showcases the exploration of fluorinated compounds for mapping 5-HT1A receptors in the brain. Such compounds offer promising avenues for in vivo quantification of these receptors, which are crucial for understanding various psychiatric and neurological conditions (García et al., 2014).
Analytical Chemistry
On the analytical side, the development of methodologies for the synthesis and characterization of arylcyclohexylamines, including methoxetamine and related compounds, demonstrates the role of complex fluorinated molecules in the creation of "research chemicals" and their analysis in biological matrices. These efforts contribute to the detection and quantification of novel psychoactive substances, aiding forensic and toxicological investigations (De Paoli et al., 2013).
Medicinal Chemistry and Drug Design
The synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, including compounds with a 2-fluorophenyl moiety, highlight the significance of these molecules in medicinal chemistry. These studies focus on the design and optimization of compounds for potential therapeutic applications, underscoring the role of fluorinated compounds in enhancing the biological activity and pharmacokinetic properties of drug candidates (Balaraju et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h6-9,14-16,18H,2-5,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYPTDOWANVJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699755.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2699760.png)
![4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2699761.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2699765.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride](/img/structure/B2699766.png)

![4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2699768.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)


